Stachybotrylactam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

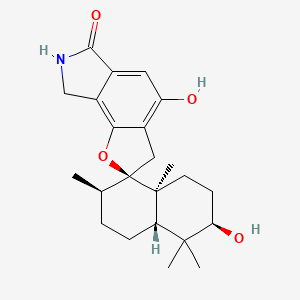

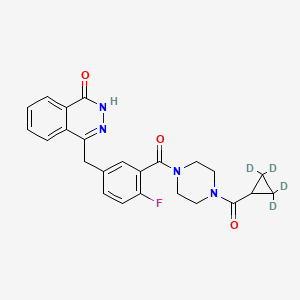

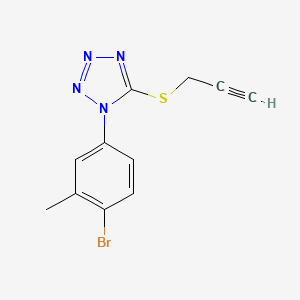

Stachybotrylactam is a mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as black mold. This compound is part of a group of secondary metabolites that are known for their toxic properties. Stachybotrys chartarum is often found in water-damaged buildings and has been associated with various health issues in humans and animals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Stachybotrylactam is typically isolated from cultures of Stachybotrys chartarum. The fungus is grown on specific media that support the production of mycotoxins. Common media include potato-dextrose-agar and cellulose-agar, which have been shown to yield high concentrations of this compound .

Industrial Production Methods: Industrial production of this compound involves cultivating Stachybotrys chartarum under controlled conditions to maximize the yield of the compound. The cultivation process includes maintaining optimal temperature, humidity, and nutrient supply. The mycotoxin is then extracted and purified using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) .

Analyse Des Réactions Chimiques

Types of Reactions: Stachybotrylactam undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Applications De Recherche Scientifique

Stachybotrylactam has several applications in scientific research:

Chemistry: It is used as a model compound to study the biosynthesis of mycotoxins and their chemical properties.

Biology: Researchers investigate its effects on cellular processes and its role in fungal pathogenicity.

Medicine: this compound is studied for its potential antiviral properties, particularly against HIV-1 protease.

Industry: It serves as a biomarker for detecting contamination in buildings and agricultural products.

Mécanisme D'action

Stachybotrylactam exerts its effects by inhibiting specific enzymes and disrupting cellular processes. One of its known targets is the HIV-1 protease, where it inhibits the enzyme with an IC50 value of 161 micromolar . Additionally, it has been shown to interfere with lipid accumulation in HepG2 cells without observable cytotoxicity at concentrations up to 100 micromolar .

Comparaison Avec Des Composés Similaires

Stachybotrylactam is unique among mycotoxins due to its specific structure and biological activity. Similar compounds include:

Satratoxin G, H, F: These are also produced by Stachybotrys chartarum and share similar toxic properties.

Roridin E: Another macrocyclic trichothecene with comparable effects.

Verrucarin J: Known for its cytotoxic properties and produced by the same fungal species

This compound stands out due to its specific inhibition of HIV-1 protease and its unique structural features, making it a valuable compound for both research and industrial applications.

Propriétés

Formule moléculaire |

C23H31NO4 |

|---|---|

Poids moléculaire |

385.5 g/mol |

Nom IUPAC |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one |

InChI |

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17+,18-,22+,23-/m1/s1 |

Clé InChI |

ZSVLMDBFFSSVAK-RCJATNNHSA-N |

SMILES isomérique |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CNC5=O)O)(CC[C@H](C2(C)C)O)C |

SMILES canonique |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)

![N-Methyl-3-[3-(trifluoromethyl)phenoxy]-3-phenyl-1-propanamine](/img/structure/B10778736.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10778739.png)

![7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione](/img/structure/B10778789.png)

![[1-(4-Chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778796.png)

![5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B10778807.png)